Glycerol
Description
Significance of Glycerol (B35011) as a Bio-Platform Molecule
Glycerol is recognized as a key bio-platform molecule due to its unique structure, properties, bioavailability, and renewability. rsc.org As a major byproduct of the biodiesel industry, its abundant availability and low cost have spurred significant research into its conversion into value-added chemicals. mdpi.comresearchgate.net This process, known as valorization, is critical for improving the economic viability of biodiesel production. researchgate.net
The high degree of functionalization in glycerol allows it to be transformed into a wide array of products through various conversion routes. mdpi.com These pathways include selective oxidation, hydrogenolysis, dehydration, pyrolysis, steam reforming, and esterification. rsc.org The ability to derive a large number of chemicals from glycerol positions it as a crucial building block in the development of sustainable and green chemical technologies. rsc.orgresearchgate.net
Evolution of Glycerol Research Perspectives
Historical Context of Glycerol Studies
The discovery of glycerol dates back to 1783 by German-Swedish chemist Carl Wilhelm Scheele, who first isolated it during the saponification of olive oil and described it as the "sweet principle of fat". blogspot.combritannica.com In 1811, French chemist Michel-Eugène Chevreul named the substance "glycerin". britannica.combritannica.com The empirical formula for glycerol, C3H8O3, was proposed by Théophile-Jules Pelouze in 1836, and its structural formula, C3H5(OH)3, was accepted in 1886 based on the work of Berthelot and Lucea. blogspot.com
Historically, all glycerol was a byproduct of soap manufacturing from animal and vegetable fats. britannica.com Industrial synthesis from propylene (B89431) began to account for a larger percentage of production after 1948. britannica.comacs.org For a long time, its primary applications were in foods, pharmaceuticals, cosmetics, and as a precursor for nitroglycerin. britannica.comacs.org
Current Trajectories in Glycerol Research
The significant increase in biodiesel production has led to a surplus of crude glycerol, drastically decreasing its price and creating new opportunities for its use as a chemical feedstock. mdpi.comresearchgate.netacs.org Current research is heavily focused on the catalytic and biotechnological conversion of glycerol into high-value products. mdpi.comnih.gov This shift in perspective is driven by the need for sustainable alternatives to fossil fuels and the development of integrated biorefineries. nih.govresearchgate.net
Key areas of contemporary research include:
Catalytic Conversion: This involves processes like oxidation to produce lactic acid and dehydration to yield acrolein. mdpi.com Researchers are actively investigating various catalysts to improve product yield and selectivity. mdpi.com
Biotechnological Conversion: Microorganisms, particularly genetically engineered strains of Escherichia coli and yeasts like Yarrowia lipolytica, are being utilized to convert glycerol into valuable products such as 1,3-propanediol (B51772), organic acids, and biofuels. nih.govtandfonline.comnih.gov
Thermochemical Conversion: Processes like pyrolysis, gasification, and reforming are being explored to convert glycerol into syngas (a mixture of hydrogen and carbon monoxide) and other biofuels. mdpi.comacs.org
The overarching goal of current research is to develop efficient and economically viable processes to transform this abundant byproduct into a wide range of chemicals, thereby enhancing the sustainability of the biodiesel industry and contributing to a bio-based economy. nih.govbcrec.id
Interactive Data Table: Catalytic Conversion of Glycerol to Acrolein
This table summarizes recent studies on the catalytic dehydration of glycerol to produce acrolein, highlighting the different catalysts used and their performance.
| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Acrolein Selectivity (%) |
| Supported Zeolites | Gas Phase | High | Variable |
| Heteropoly Acids (HPAs) | Liquid/Gas Phase | High | Good |
| Mixed Metal Oxides | Gas Phase | High | High |
| Phosphates | Gas Phase | Good | Good |
| Pyrophosphates | Gas Phase | Good | Good |
Interactive Data Table: Biotechnological Conversion of Glycerol to 1,3-Propanediol
This table provides an overview of different microorganisms used for the biotechnological production of 1,3-propanediol from glycerol.
| Microorganism | Key Features | Product Yield (g/g glycerol) |
| Klebsiella pneumoniae | High substrate tolerance, high productivity | ~0.5-0.6 |
| Clostridium butyricum | Vitamin B12-dependent glycerol dehydratase | ~0.5-0.6 |
| Engineered Escherichia coli | Genetically modified for enhanced production | Variable, can be high |
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3, Array | |
| Record name | GLYCERINE | |
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| Record name | glycerol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Glycerol | |
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| Source | PubChem | |
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Related CAS |
25618-55-7, 26403-55-4 | |
| Record name | Polyglycerol | |
| Source | CAS Common Chemistry | |
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| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID9020663 | |
| Record name | Glycerol | |
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Molecular Weight |
92.09 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |
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| Record name | Glycerin (mist) | |
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Boiling Point |
554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |
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Flash Point |
320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |
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| Record name | Glycerin (mist) | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |
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| Record name | Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Glycerin (mist) | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |
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Color/Form |
Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |
CAS No. |
56-81-5 | |
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Melting Point |
64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |
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Advanced Glycerol Synthesis and Production Methodologies
Chemical Synthesis Routes for Glycerol (B35011) and its Derivatives
Glycerol can be chemically synthesized via various pathways, with propylene (B89431) being a significant starting material. nih.gov Furthermore, glycerol serves as a crucial precursor for synthesizing numerous derivatives, many of which exhibit enhanced properties as advanced solvents or valuable chemical intermediates. rsc.orgtandfonline.comresearchgate.netpreprints.org
Glycerol Production via Propylene Synthesis Pathways
Glycerol production from propylene involves several established industrial routes. kumarmetal.comnih.gov One prominent method is the chlorohydrin process . In this process, propylene undergoes hot non-catalytic chlorination at approximately 500 °C to yield allyl chloride. kumarmetal.comnih.gov The allyl chloride is then reacted with hypochlorous acid in an aqueous solution to produce glycerol dichlorohydrins. kumarmetal.comnih.goveurochemengineering.com Subsequently, these dichlorohydrins are hydrolyzed with caustic soda (sodium hydroxide) or lime (calcium hydroxide) to yield epichlorohydrin, which is then hydrated with caustic soda to produce glycerol. kumarmetal.comnih.goveurochemengineering.com This process can achieve a final glycerol yield of about 90%. nih.gov
Another pathway involves the oxidation of propylene to acrolein, which can then be converted to glycerol through several routes. kumarmetal.com Acrolein is an important chemical intermediate, industrially produced by the gas-phase oxidation of propylene using a Bi/Mo-mixed oxide catalyst at temperatures ranging from 300 to 450 °C. core.ac.ukrsc.orgrsc.org Alternatively, acrolein can be produced by the catalytic dehydration of glycerol itself. core.ac.ukrsc.orggoogle.comgoogle.com This dehydration can occur in either liquid or gaseous phases over acidic solid catalysts, with reaction temperatures typically ranging from 180 °C to 340 °C. google.com For instance, a process involving a 20 wt.% aqueous glycerol solution passed over a solid acid catalyst at 300 °C achieved a 70.5% yield of acrolein with quantitative glycerol conversion. google.com The use of catalyst systems comprising oxygen, phosphorus, and metals such as vanadium, boron, or aluminum has also been explored for acrolein production from glycerol. google.com
The conversion of glycerol to propylene glycol, a derivative, is also a significant route, often achieved through selective hydrogenolysis in the presence of metallic catalysts and hydrogen. nih.govcornell.edugoogle.com This typically involves a two-step process where glycerol is dehydrated to acetol (hydroxyacetone), followed by the hydrogenation of acetol to propylene glycol. nih.govgoogle.commdpi.com Commercial processes for 1,2-propanediol production from glycerol feedstock often utilize copper chromite catalysts at approximately 200 °C and 10 bar hydrogen, achieving 55% glycerol conversion and 85% selectivity to 1,2-propanediol. mdpi.com
Synthesis of Glycerol Derivatives as Advanced Solvents
Glycerol derivatives are increasingly recognized as "green solvents" due to their favorable properties, offering safer and more biodegradable alternatives to conventional organic solvents. rsc.orgtandfonline.comresearchgate.netpreprints.org The modification of glycerol's hydroxyl groups can significantly alter its properties, affecting viscosity and solubility, thereby enabling the dissolution of compounds immiscible with glycerol itself. tandfonline.com
Glycerol formal (GF) and solketal (B138546) (isopropylidene glycerol) are two important cyclic acetals/ketals derived from glycerol, widely used as solvents. csic.esatamanchemicals.comfraunhofer.deutah.ae
Glycerol Formal (GF) : Glycerol formal is a light glycerol acetal, typically composed of a mixture of 5-hydroxy-1,3-dioxane (~60%) and 4-hydroxymethyl-1,3-dioxolane (~40%). atamanchemicals.com It can be synthesized by the condensation reaction of glycerol with formaldehyde (B43269) (or paraformaldehyde) in the presence of an acid catalyst. csic.esatamanchemicals.comutah.aechemicalbook.com For example, stirring glycerol and paraformaldehyde in water with ferric nitrate (B79036) at 80 °C for 5 hours can yield glycerol formal. chemicalbook.com Studies using heterogeneous catalysts like Amberlyst 36 have achieved 74% yield and 78% selectivity towards 5-hydroxy-1,3-dioxane. csic.es Zeolite Beta has also shown promising results, yielding 95% glycerol formal in 60 minutes with 70% selectivity towards the 6-membered cyclic ketal. csic.es
Solketal : Solketal is obtained by the condensation of glycerol with acetone (B3395972). csic.esfraunhofer.de This reaction is typically catalyzed under acidic conditions. fraunhofer.deaip.orgmdpi.comresearchgate.net For instance, a synthesis method involves stirring glycerol, 2,2-dimethoxypropane (B42991) (DMP), acetone, and a catalytic amount of p-toluenesulfonic acid (p-TSA) at room temperature for 24 hours, achieving an 86% yield of solketal. mdpi.com Heterogeneous catalysts such as Amberlyst-46 have been successfully employed, yielding 84% solketal under optimal conditions. researchgate.net The reaction is reversible, forming solketal, its isomer 1,3-dioxan-5-ol, and water. mdpi.com
The table below summarizes some research findings for the synthesis of glycerol formal and solketal:
| Product | Reactants | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Selectivity (to 6-membered ring) (%) | Reference |
| Glycerol Formal | Glycerol, Formaldehyde | Amberlyst 36 | - | - | 74 | 78 | csic.es |
| Glycerol Formal | Glycerol, Formaldehyde | Zeolite Beta | - | 60 | 95 | 70 | csic.es |
| Solketal | Glycerol, Acetone | p-TSA | Room Temp | 1440 | 86 | - | mdpi.com |
| Solketal | Glycerol, Acetone | Amberlyst-46 | 60 | 30 | 84 | - | researchgate.net |
| Solketal | Glycerol, Acetone | Graphene oxide + H2SO4 | 50 | 300 | - | - | aip.org |
Glycerol triethers are another class of glycerol derivatives with potential applications, including as fuel additives and next-generation CO2 capture solvents. rsc.orgcsic.es These compounds often exhibit low viscosity and high CO2 affinity. rsc.org
One approach to synthesizing glycerol ethers involves the industrial treatment of sodium glycerate with dimethyl sulfate, leading to mixtures of glycidyl (B131873) monomethyl ethers (GMMEs), glycidyl dimethyl ethers (GDMEs), and glycidyl trimethyl ether (GTME) with yields over 93%. csic.es The etherification of glycerol with light olefins (e.g., isobutene, isoamylenes) using strong acid ion-exchange resins has also been explored. csic.es For instance, the reaction of glycerol with isobutene can yield a mixture of glycerol tertiary butyl ethers (GTBE), which are suitable as additives for gasoline, diesel, or biodiesel. osti.gov This reaction, often catalyzed by homogeneous acids like p-toluenesulfonic acid, can result in a mixture containing approximately 30% monoethers, 45% diethers, and 20% triethers, with 5% unconverted glycerol after about three hours. osti.gov
Direct Synthesis of Glycerol Carbonate from Carbon Dioxide and Glycerol
The direct synthesis of glycerol carbonate (GC) from glycerol and carbon dioxide (CO2) is a highly desirable "green" pathway, as it utilizes both a biodiesel byproduct (glycerol) and a greenhouse gas (CO2) as feedstocks. rsc.orgresearchgate.netwhiterose.ac.ukrwth-aachen.de Glycerol carbonate is a bifunctional compound used as a solvent, additive, monomer, and chemical intermediate. researchgate.net
This reaction is thermodynamically limited, meaning that water, a byproduct of the reaction, needs to be removed to shift the equilibrium towards product formation. whiterose.ac.ukrwth-aachen.de Various approaches have been investigated to overcome this limitation:
Dehydrating Agents : The use of dehydrating agents like acetonitrile (B52724) has been explored. In the presence of acetonitrile and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst, the direct synthesis of glycerol carbonate from glycerol and CO2 has been investigated. rsc.org With potassium carbonate as a catalyst and acetonitrile as a dehydration agent, glycerol carbonate yields of 17% have been achieved. rwth-aachen.de Adiponitrile (B1665535) and benzonitrile (B105546) have also shown efficacy as dehydrating agents, with adiponitrile leading to 17% selectivity to glycerol carbonate. whiterose.ac.uk
Catalysis : Heterogeneous catalysts, such as those derived from Zn/Al/La and Zn/Al/La/M (where M = Li, Mg, Zr) hydrotalcites, have been developed for this direct carbonylation. rsc.org Lanthanum-based catalysts (e.g., La2O3 and La2O2CO3) have also demonstrated efficacy, even with crude glycerol feedstock. whiterose.ac.uk
Supercritical CO2 : Supercritical CO2 can be used as both a reaction medium and a source of carbonate for the carbonation of glycerol. researchgate.net
Electrochemical and Photo-thermal Processes : Combined electrochemical and thermal catalytic processes have been explored for direct GC synthesis. researchgate.net Photo-thermal catalytic systems using Au/ZnWO4-ZnO catalysts have also been designed to improve catalyst performance. researchgate.net
Research findings indicate that the most efficient pathway for direct synthesis involves the formation of a C-O bond between CO2 and glycerol's secondary alcohol, with the catalyst reducing energy barriers for intramolecular ring closure. rsc.org
Biotechnological Production of Glycerol
Biotechnological production of glycerol, primarily through fermentation, offers a sustainable alternative to chemical synthesis, especially given the increasing availability of crude glycerol as a byproduct of biodiesel production. researchgate.netuomustansiriyah.edu.iqnih.govbibliotekanauki.plnih.govmdpi.com While purification of crude glycerol can be costly, its conversion into value-added products via biotechnological processes presents a new revenue stream for biodiesel producers. researchgate.netmdpi.com
Certain microorganisms, particularly yeasts and bacteria, are capable of producing glycerol during fermentation. researchgate.netuomustansiriyah.edu.iqnih.gov
Yeast Fermentation : The industrial production of glycerol from glucose by fermentation using Candida species and Saccharomyces cerevisiae yeasts has been described. researchgate.net In Saccharomyces cerevisiae, glycerol production is often a response to environmental stress, such as anaerobic conditions or high osmotic pressure (e.g., high sugar or salt concentrations). uomustansiriyah.edu.iq Under these conditions, yeast produces glycerol to maintain cellular osmotic balance and manage redox levels (NAD+/NADH ratio). researchgate.netuomustansiriyah.edu.iq The biosynthesis typically involves a two-step process starting from dihydroxyacetone phosphate (B84403) (DHAP), catalyzed by glycerol-3-phosphate dehydrogenase and glycerol-3-phosphate phosphatase. uomustansiriyah.edu.iq
Bacterial Fermentation : Some acetic acid bacteria, under aerobic conditions, can transform glycerol into D-glyceric acid, another valuable glycerol derivative. nih.gov Optimization of initial glycerol concentration and aeration rate has led to yields exceeding 80 g/L of D-glyceric acid using a strain of Gluconobacter frateurii. nih.gov
Conversion to Biofuels and Other Chemicals : Waste glycerol can be valorized into gaseous biofuels (e.g., methane (B114726), hydrogen, biohythane) through anaerobic fermentation processes. mdpi.com Dark fermentation and photofermentation are two methods for converting crude glycerol to hydrogen. mdpi.com Glycerol can also serve as a carbon and energy source for microbial growth to produce polyols like 1,3-propanediol (B51772), an important precursor for synthetic materials. bibliotekanauki.pl This bioconversion can be more efficient than glucose bioconversion due to glycerol's higher degree of reduction. bibliotekanauki.pl
The biotechnological conversion of glycerol is an active area of research, focusing on metabolic engineering, selection of genetically modified microbial strains, and improving metabolic efficiency to enhance product yields. researchgate.netmdpi.com
Microbial Fermentation for Glycerol Production
Microbial fermentation presents a promising avenue for glycerol production from sustainable carbohydrate feedstocks guidetopharmacology.orgwikipedia.org. This biotechnological process leverages the metabolic capabilities of various microorganisms to convert sugars into glycerol. Historically, large-scale fermentative glycerol production gained prominence during World War I, employing the sulfite-steered yeast process to meet the demand for explosives wikipedia.org.
The biochemical pathway for glycerol synthesis in many microorganisms, particularly yeasts, involves the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P). This reaction is catalyzed by a cytosolic NAD+-dependent glycerol-3-phosphate dehydrogenase. Subsequently, G3P is dephosphorylated by a glycerol-3-phosphatase to yield glycerol guidetopharmacology.orgnih.govnih.gov. A crucial role of glycerol production in these microbes, especially under anaerobic conditions, is to maintain cytosolic redox balance by reoxidizing NADH guidetopharmacology.orgwikipedia.orgnih.govnih.govuni.lu. Beyond redox regulation, glycerol also functions as a vital osmolyte, enabling microbial growth under conditions of high osmolarity guidetopharmacology.orguni.luwikipedia.org.
A diverse array of microorganisms has been explored for their potential in glycerol fermentation, including various yeasts (e.g., Saccharomyces, Candida, Pichia, Zygosaccharomyces, Kluyveromyces, Debaryomyces, Hansenula, Torulaspora), fungi (e.g., Rhizopus, Aspergillus), bacteria (e.g., Bacillus spp., Lactobacillus spp., Escherichia coli, Klebsiella, Citrobacter, Clostridium), and even algae (e.g., Dunaliella) guidetopharmacology.orgwikipedia.orgfishersci.nonih.govnih.gov.
Osmotolerant yeasts are particularly adept at glycerol production due to their inherent ability to thrive in environments with high concentrations of sugars or salts wikipedia.org. Among these, Saccharomyces cerevisiae (baker's and brewer's yeast) stands out as a extensively studied and industrially relevant microorganism for glycerol synthesis guidetopharmacology.orgwikipedia.orgnih.govnih.govuni.luwikipedia.orgfishersci.nonih.govnih.govwikipedia.orgiarc.frwikipedia.org. S. cerevisiae demonstrates a high level of osmotolerance, a characteristic that directly correlates with its capacity for glycerol formation fishersci.nowikipedia.orgiarc.fr.
The induction of glycerol production in S. cerevisiae is significantly influenced by increased osmotic pressure, which can be achieved by employing high concentrations of glucose or by supplementing the medium with salts like NaCl fishersci.nowikipedia.orgiarc.frnih.gov. Under such stress conditions, S. cerevisiae diverts a portion of its glycolytic flux towards glycerol synthesis, accumulating it intracellularly as a compatible solute to prevent dehydration and maintain osmotic equilibrium with the external environment uni.luwikipedia.org. Research indicates that the highest glycerol yields reported to date have been achieved using osmotolerant yeast strains guidetopharmacology.org.
Beyond S. cerevisiae, other osmotolerant yeast species have also shown promise in glycerol production, including Candida boidinii, Pichia augusta, Pichia anomala, Candida magnoliae, Candida glycerinogenes, and Pichia farinosa guidetopharmacology.orgfishersci.nonih.govwikipedia.orgiarc.fr. The key enzyme in S. cerevisiae's glycerol formation pathway, the cytosolic NAD-dependent glycerol 3-phosphate dehydrogenase (ctGPD), is transcriptionally upregulated during osmotic stress through a specific osmoresponsive signal transduction pathway known as the HOG pathway uni.lu.
Metabolic engineering strategies are employed to re-route cellular metabolism in microorganisms, particularly S. cerevisiae, to enhance glycerol yield and productivity guidetopharmacology.orgwikipedia.org. Several approaches have been successfully implemented:
Sulfite (B76179) Process: This early metabolic engineering strategy, pioneered by Neuberg and Reinfurth, involves adding sulfite to S. cerevisiae fermentations. Sulfite forms an adduct with acetaldehyde, which is typically an electron acceptor in alcoholic fermentation. By sequestering acetaldehyde, sulfite forces NADH to be reoxidized via glycerol production guidetopharmacology.orgwikipedia.orgfishersci.nonih.govwikipedia.orgiarc.frfishersci.ca. Under microaerophilic conditions with sulfite addition, S. cerevisiae has achieved up to 82.3% of its theoretical glycerol yield fishersci.nowikipedia.orgiarc.fr.
Overexpression of Key Enzymes: Increasing the activity of enzymes central to the glycerol pathway can significantly boost production. Overexpression of the GPD1-encoded cytosolic glycerol-3-phosphate dehydrogenase (Gpd p) in S. cerevisiae has led to a two- to threefold improvement in glycerol yields guidetopharmacology.orgnih.govthegoodscentscompany.comuni.lu.
Gene Deletions: Strategic gene deletions can redirect carbon flux towards glycerol. For instance, reducing the expression of pyruvate (B1213749) decarboxylase or deleting alcohol dehydrogenase genes can increase glycerol output guidetopharmacology.org. A notable strategy involves the deletion of TPI1, the structural gene encoding triose phosphate isomerase. This deletion prevents the accumulation of dihydroxyacetone phosphate (DHAP) by channeling it towards glycerol formation, theoretically allowing for yields close to the maximum theoretical yield of 1 mol of glycerol per mol of glucose guidetopharmacology.orgfishersci.cathegoodscentscompany.com. However, tpi1Δ mutants may exhibit impaired growth on glucose as the sole carbon source guidetopharmacology.orgfishersci.ca. Further enhancements have been achieved by combining deletions, such as the tpi1Δ nde1Δ nde2Δ gut2Δ quadruple mutant of S. cerevisiae, which produced over 200 g/L of glycerol from 400 g/L glucose, corresponding to a molar yield of 0.99 mol/mol glucose guidetopharmacology.orgfishersci.ca. Deletion of GUT2 (respiratory chain-linked glycerol-3-phosphate dehydrogenase) is another common engineering target fishersci.ca36.112.18.
Cofactor Specificity Modification: Altering the cofactor specificity of enzymes, such as glutamate (B1630785) dehydrogenase, can increase NADH consumption in biosynthetic processes, thereby reducing glycerol as a byproduct nih.gov.
Despite these advancements, metabolic engineering efforts often face challenges, including the accumulation of undesirable by-products such as ethanol, acetate (B1210297), and acetoin (B143602) guidetopharmacology.orgnih.govwikipedia.orguni.lu. For example, the deletion of ALD6 (acetaldehyde dehydrogenase) has been shown to reduce acetate accumulation in glycerol-overproducing strains uni.lu.
Here is a table summarizing some research findings on glycerol production by metabolically engineered Saccharomyces cerevisiae:
| Strain/Modification | Glucose Concentration (g/L) | Glycerol Concentration (g/L) | Molar Yield (mol glycerol/mol glucose) | Reference |
|---|---|---|---|---|
| tpi1Δ nde1Δ nde2Δ gut2Δ mutant | 400 | 219 | 0.99 | guidetopharmacology.org |
| Sulfite process | 100 | - | 0.686 (theoretical yield) | fishersci.nowikipedia.orgiarc.fr |
| GPD1 overproduction | - | 4.3 | 0.12 | guidetopharmacology.org |
| tpi1Δ mutant (bioconversion) | - | 36 | 0.46 | guidetopharmacology.org |
| tpi1Δ mutant (aerated batch) | - | 63 | 0.44 | guidetopharmacology.org |
Bioconversion of Crude Glycerol to Value-Added Chemicals (e.g., 1,3-Propanediol, Dihydroxyacetone)
The burgeoning supply of crude glycerol, particularly from biodiesel production, has positioned it as an attractive and renewable feedstock for the biotechnological synthesis of various value-added chemicals nih.govatamanchemicals.comnih.govnih.govmitoproteome.org. Its abundance, relatively low cost, and high reduction capacity make it an ideal substrate for microbial conversion processes atamanchemicals.com.
1,3-Propanediol (1,3-PDO) Production: 1,3-PDO is a significant chemical intermediate used in the production of polyesters, polyurethanes, and other synthetic materials nih.govmitoproteome.org. Its biotechnological production primarily relies on anaerobic bacterial fermentation of glycerol nih.gov. Key microbial producers include Klebsiella pneumoniae, Citrobacter freundii, and Clostridium butyricum, as well as other Lactobacillus, Enterobacter, and Clostridium strains nih.govnih.gov. Genetically engineered Escherichia coli strains have also been developed for this purpose atamanchemicals.comnih.govnih.govmitoproteome.org.
The metabolic pathway for 1,3-PDO synthesis from glycerol involves two main branches:
Reductive Pathway: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is reduced to 1,3-PDO by an NADH-dependent 1,3-propanediol oxidoreductase, which simultaneously regenerates NAD+ nih.govnih.govmitoproteome.org.
Oxidative Pathway: Glycerol is oxidized to dihydroxyacetone (DHA) by an NAD+-dependent glycerol dehydrogenase. DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) by dihydroxyacetone kinase, which subsequently enters the glycolysis pathway. This oxidative route generates ATP and NADH, with the NADH being crucial for the reductive pathway that leads to 1,3-PDO synthesis nih.govmitoproteome.org.
DuPont-Tate & Lyle BioProducts has commercialized a biological process utilizing a recombinant E. coli strain for the bioconversion of glycerol (derived from glucose) into 1,3-PDO nih.gov.
Dihydroxyacetone (DHA) Production: DHA, a ketotriose, finds applications in cosmetics (e.g., sunless tanning products) and as a chemical building block. It can be produced from crude glycerol through microbial bioconversion nih.gov. Acetic acid bacteria (AAB), such as Gluconobacter frateurii, have demonstrated a notable capacity for producing DHA from non-detoxified crude glycerol. Research has shown that G. frateurii can produce up to 27.5 g/L of DHA from an initial crude glycerol concentration of 100 g/L. Furthermore, metabolic engineering efforts, such as the overexpression of the nhaK2 gene (encoding a Na+(K+)/H+ antiporter) in G. frateurii, have improved bacterial growth and increased DHA accumulation to 37.25 g/L from 20% crude glycerol, by maintaining optimal intracellular pH and ion concentrations.
Here is a table detailing some bioconversion outcomes from crude glycerol:
| Product | Microorganism | Glycerol Concentration (g/L) | Product Concentration (g/L) | Reference |
|---|---|---|---|---|
| 1,3-Propanediol | E. coli (recombinant) | - | 135 | nih.gov |
| Dihydroxyacetone | Gluconobacter frateurii | 100 | 27.5 | |
| Dihydroxyacetone | Gluconobacter frateurii (engineered) | 200 | 37.25 |
Waste Glycerol Valorization in Biofuel Production
The substantial quantities of waste glycerol generated as a byproduct of global biodiesel production (exceeding 12% of total esters produced) and bioethanol production (approximately 10% of total sugar consumed) present both an environmental challenge and a significant opportunity for valorization atamanchemicals.com. The abundance, relatively low price, and high reduction capacity of waste glycerol make it an attractive and sustainable feedstock for the production of various biofuels atamanchemicals.com.
Biotechnological approaches are central to the valorization of waste glycerol into biofuels, primarily through anaerobic fermentation processes. Enhancements in glycerol-to-bioenergy conversion are continually being sought through the implementation of novel technologies, the selection and genetic modification of microbial strains, improvements in metabolic efficiency, and the development of new enzymes.
Gaseous Biofuels: Waste glycerol can be converted into gaseous biofuels such as methane (CH4), hydrogen (H2), and biohythane (a mixture of H2 and CH4). Early research in this area primarily focused on methane fermentation. Co-digestion strategies, where waste glycerol is fermented alongside other organic wastes like wastewater, have proven effective in enhancing methane production. For instance, co-digesting wastewater from biodiesel production with 1% v/v glycerol has been shown to yield 310 mL of CH4 per gram of chemical oxygen demand (COD) removed.
Liquid Biofuels: Beyond gaseous fuels, waste glycerol can be microbially converted into a range of liquid biofuels and other reduced chemicals. Escherichia coli, for example, can ferment glycerol to produce ethanol, lactic acid, 1,2-propanediol (1,2-PDO), 1,3-propanediol (1,3-PDO), and succinic acid atamanchemicals.com.
Biocircular approaches are gaining traction, involving the co-valorization of waste glycerol with other low-cost substrates such as lignocellulosic biomass or domestic wastewater sludge. These platforms utilize various microorganisms, including oleaginous yeasts and microalgae, to convert waste glycerol into lipids that can then be processed into biodiesel. Notably, black soldier fly larvae have also demonstrated significant potential in recycling waste glycerol into lipids for biodiesel production, showcasing a promising route for sustainable waste valorization.
Glycerol in Biochemical and Cellular Systems: Non Human Focus
Glycerol (B35011) Metabolic Pathways and Intermediates
Glycerol is a pivotal molecule in the metabolism of many non-human organisms, serving as a crucial link between carbohydrate and lipid metabolism. wikipedia.org Its metabolic pathways are integral to energy production, biosynthesis of cellular structures, and adaptation to environmental stress.
In many organisms, including yeasts like Saccharomyces cerevisiae, glycerol is synthesized from glucose via the glycolytic pathway. mdpi.com The process begins with the conversion of glucose to dihydroxyacetone phosphate (B84403) (DHAP). mdpi.com DHAP is then reduced to glycerol-3-phosphate (G3P) by the enzyme glycerol-3-phosphate dehydrogenase. mdpi.comnih.gov Subsequently, glycerol-3-phosphate is dephosphorylated by glycerol-3-phosphate phosphatase to yield glycerol. mdpi.comnih.gov This pathway is particularly important for functions such as maintaining redox balance and protecting against osmotic stress. nih.gov
Another route for G3P generation, crucial for lipid synthesis, involves the direct phosphorylation of glycerol, if available exogenously. nih.gov However, the primary biosynthetic route originates from the glycolytic intermediate DHAP. nih.govnih.gov In some organisms, G3P can also be generated via the reduction of DHAP catalyzed by the biosynthetic G3P dehydrogenase (GpsA). nih.gov
The degradation of glycerol is a key metabolic process in many bacteria and yeasts, allowing them to utilize glycerol as a sole carbon and energy source. researchgate.netnih.gov There are two primary pathways for glycerol catabolism in microorganisms.
One pathway for glycerol degradation involves its initial oxidation to dihydroxyacetone (DHA). asm.org This reaction is catalyzed by a glycerol dehydrogenase. asm.orgresearchgate.net Following its formation, DHA is then phosphorylated to dihydroxyacetone phosphate (DHAP) by a specific DHA kinase, which can be either ATP-dependent or part of a phosphoenolpyruvate (B93156):phosphotransferase system (PEP:PTS). asm.orgresearchgate.net DHAP can then enter the central carbon metabolism, specifically glycolysis. mdpi.com
The more common pathway in many bacteria, however, begins with the phosphorylation of glycerol. nih.gov In this pathway, glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. researchgate.netfrontiersin.org G3P is subsequently oxidized to DHAP by glycerol-3-phosphate dehydrogenase. nih.govfrontiersin.org
Several key enzymes are central to the metabolic fate of glycerol.
Glycerol Kinase (GlpK): This enzyme catalyzes the ATP-dependent phosphorylation of glycerol to form glycerol-3-phosphate. nih.govfrontiersin.org This is often the first and rate-limiting step in glycerol utilization pathways under aerobic conditions in many bacteria. nih.govtaylorandfrancis.com The expression and activity of GlpK are often induced by the presence of glycerol. taylorandfrancis.com
Glycerol-3-Phosphate Dehydrogenase (G3PDH): This enzyme is responsible for the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). nih.govasm.org There are different forms of this enzyme. For instance, an aerobic G3P dehydrogenase (GlpD) is involved in the catabolic pathway, linking glycerol metabolism to the electron transport chain. nih.govresearchgate.net In some bacteria, an anaerobic G3PDH complex (GlpABC) carries out this function under anaerobic conditions. researchgate.net G3PDH is a critical link between carbohydrate and lipid metabolism. wikipedia.org
The coordinated action of these enzymes allows for the efficient channeling of glycerol into central metabolic pathways.
Glycerol, primarily in the form of glycerol-3-phosphate (G3P), is the backbone for the synthesis of all glycerolipids, including triglycerides and phospholipids (B1166683), which are essential components of cellular membranes. mdpi.comnih.gov The synthesis of phospholipids begins with the acylation of G3P. nih.gov Glycerol-3-phosphate acyltransferases catalyze the transfer of fatty acyl chains from acyl-acyl carrier proteins (acyl-ACPs) to the sn-1 and sn-2 positions of G3P, forming phosphatidic acid (1,2-diacyl-sn-glycerol-3-phosphate). nih.gov Phosphatidic acid is a universal precursor for the synthesis of all other phospholipids in bacteria. nih.gov
Therefore, the metabolism of glycerol is directly linked to membrane biogenesis and the storage of lipids. nih.gov The availability of G3P can significantly influence the rate of lipid synthesis. nih.gov
Glycerol serves as an important substrate for both cellular respiration and gluconeogenesis in various non-human organisms. mdpi.comresearchgate.net Once converted to dihydroxyacetone phosphate (DHAP), it can enter the glycolytic pathway to be catabolized for energy production through cellular respiration. mdpi.comfrontiersin.org
Conversely, DHAP can also be utilized in the anabolic pathway of gluconeogenesis to synthesize glucose from non-carbohydrate precursors. nih.gov In organisms like the protozoan parasite Trypanosoma brucei, glycerol can be a crucial substrate for gluconeogenesis, allowing the parasite to synthesize hexose (B10828440) phosphates necessary for the pentose (B10789219) phosphate pathway and glycoprotein (B1211001) synthesis, especially when glucose is limited. nih.govresearchgate.net In some fasting animals, glycerol derived from the breakdown of triglycerides is a major contributor to hepatic gluconeogenesis. researchgate.net
The dual role of glycerol as a precursor for both catabolic and anabolic pathways highlights its central position in the metabolic flexibility of various organisms.
Data Tables
Table 1: Key Enzymes in Glycerol Metabolism
| Enzyme | Abbreviation | Function | Metabolic Pathway |
| Glycerol Kinase | GlpK | Phosphorylates glycerol to glycerol-3-phosphate. | Glycerol Dissimilation |
| Glycerol-3-Phosphate Dehydrogenase | G3PDH / GlpD | Oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate. | Glycerol Dissimilation, Cellular Respiration |
| Dihydroxyacetone Kinase | DhaK | Phosphorylates dihydroxyacetone to dihydroxyacetone phosphate. | Glycerol Dissimilation |
| Glycerol Dehydrogenase | GldA | Oxidizes glycerol to dihydroxyacetone. | Glycerol Dissimilation |
| Glycerol-3-Phosphate Phosphatase | GPP | Dephosphorylates glycerol-3-phosphate to glycerol. | Glycerol Biosynthesis |
Table 2: Metabolic Fates of Glycerol-Derived Intermediates
| Intermediate | Precursor | Subsequent Pathway(s) | Primary Function(s) |
| Glycerol-3-Phosphate (G3P) | Glycerol, Dihydroxyacetone Phosphate | Lipid Biosynthesis, Glycolysis | Backbone for phospholipids and triglycerides, Entry into central metabolism |
| Dihydroxyacetone Phosphate (DHAP) | Glycerol-3-Phosphate, Dihydroxyacetone | Glycolysis, Gluconeogenesis, Lipid Biosynthesis | Energy production, Glucose synthesis, Precursor for G3P |
| Dihydroxyacetone (DHA) | Glycerol | Phosphorylation to DHAP | Intermediate in an alternative glycerol degradation pathway |
Role in Cell Membrane Structure and Formation (Phospholipids, Glycerophospholipids)
Glycerol serves as a fundamental structural component of glycerophospholipids, the principal class of phospholipids that constitute the bulk of biological membranes in eukaryotic cells and bacteria. wikipedia.org The molecular architecture of a glycerophospholipid is centered around a glycerol backbone. creative-proteomics.comkhanacademy.org In this structure, two fatty acid chains are attached via ester linkages to the first two carbon atoms of the glycerol molecule, forming a hydrophobic tail. libretexts.org The third carbon of the glycerol backbone is linked to a phosphate group, which in turn connects to a polar head group. creative-proteomics.com This arrangement of a hydrophilic (water-attracting) polar head and a hydrophobic (water-repelling) tail gives glycerophospholipids their amphipathic nature. wikipedia.org
This dual characteristic is critical for the formation of the lipid bilayer, the fundamental structure of cell membranes. In an aqueous environment, glycerophospholipids spontaneously assemble into a bilayer where the hydrophobic tails are sequestered inward, away from the water, and the hydrophilic heads face outward, interacting with the aqueous environment on either side of the membrane. wikipedia.org The specific type of glycerophospholipid is determined by the nature of the polar head group attached to the phosphate moiety. Common examples include phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. nih.gov While glycerophospholipids are central to eukaryotic and bacterial membranes, archaeal membranes feature a distinct structure where isoprene (B109036) chains are linked to the glycerol backbone via ether linkages, not ester linkages. wikipedia.org
Table 1: Key Components of a Glycerophospholipid Molecule
| Component | Chemical Nature | Location on Glycerol Backbone | Function |
|---|---|---|---|
| Glycerol | 3-carbon alcohol | Core of the molecule | Structural backbone |
| Fatty Acids | Long hydrocarbon chains | Ester-linked to C1 and C2 | Form the hydrophobic tails |
| Phosphate Group | Phosphorus-containing group | Ester-linked to C3 | Links glycerol to the head group; part of the hydrophilic head |
| Polar Head Group | Various small molecules (e.g., choline, serine) | Attached to the phosphate | Determines the specific type and properties of the glycerophospholipid; forms the hydrophilic head |
Osmoregulation in Microorganisms (e.g., Fungi, Yeasts)
In various microorganisms, particularly fungi and yeasts like Saccharomyces cerevisiae, glycerol plays a crucial role as a compatible solute in the process of osmoregulation. oup.comnih.gov Osmoregulation is the mechanism by which cells maintain a stable internal water content despite changes in the external environment's water activity. When these microorganisms are exposed to hyperosmotic stress (an environment with high solute concentration and low water activity), they risk losing water and dehydrating. To counteract this, they synthesize and accumulate glycerol intracellularly. nih.govoup.com
Glycerol is an effective osmolyte because it is a small, uncharged molecule that does not significantly interfere with cellular machinery and metabolic processes, hence the term "compatible solute". oup.com The increased intracellular concentration of glycerol raises the internal osmotic pressure, which reduces the water potential gradient across the cell membrane, preventing water loss and allowing cellular processes to continue. oup.com
The primary pathway for glycerol production in yeast under osmotic stress involves the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). This is a two-step process:
Glycerol-3-phosphate dehydrogenase (Gpd1 and Gpd2) catalyzes the conversion of DHAP to glycerol-3-phosphate. nih.gov
Glycerol-3-phosphatase (Gpp1 and Gpp2) then dephosphorylates glycerol-3-phosphate to produce glycerol. nih.gov
This production is a key response to hyperosmotic conditions, and the intracellular glycerol level is carefully adjusted to match the external water activity. oup.com
Table 2: Glycerol Production Pathway in S. cerevisiae for Osmoregulation
| Step | Substrate | Enzyme(s) | Product |
|---|---|---|---|
| 1 | Dihydroxyacetone phosphate (DHAP) | Glycerol-3-phosphate dehydrogenase (Gpd1, Gpd2) | Glycerol-3-phosphate |
| 2 | Glycerol-3-phosphate | Glycerol-3-phosphatase (Gpp1, Gpp2) | Glycerol |
Glycerol as a Nutrient Source for Specific Microorganisms (e.g., Mycoplasma)
For certain bacteria, particularly the cell wall-less microorganisms of the genus Mycoplasma, glycerol and glycerol-containing compounds are a major source of carbon and energy. nih.govresearchgate.net Mycoplasma pneumoniae, for instance, thrives on the epithelial surfaces of the human respiratory tract, where phospholipids are an abundant potential nutrient source. oup.comasm.org These bacteria have evolved mechanisms to utilize host-derived phospholipids. oup.com
The process begins with the degradation of host cell lipids by bacterial lipases. This releases glycerophosphodiesters, which are then transported into the Mycoplasma cell. nih.govresearchgate.net Intracellularly, these molecules are cleaved to release glycerol-3-phosphate. Alternatively, free glycerol can be transported into the cell and subsequently phosphorylated to form glycerol-3-phosphate. nih.gov
This glycerol-3-phosphate is then oxidized, entering the bacterium's central metabolic pathways to generate ATP. oup.com In Mycoplasma species, this oxidation is catalyzed by a glycerol-3-phosphate oxidase, an enzyme that notably produces hydrogen peroxide (H₂O₂) as a byproduct. nih.govresearchgate.net This production of hydrogen peroxide is a significant aspect of Mycoplasma's pathogenicity, as H₂O₂ is a major virulence factor that can damage host tissues. nih.govasm.org The reliance on glycerol as a key nutrient highlights a direct link between the bacterium's core metabolism and its virulence. oup.com
Protein Stabilization Mechanisms (e.g., Cytochrome P-4502E1)
Glycerol is widely utilized as a cosolvent that enhances the stability of proteins in aqueous solutions. nih.govresearchgate.net One well-documented example of this is its effect on human cytochrome P-4502E1 (CYP2E1), a membrane-bound enzyme primarily found in the liver that is involved in the metabolism of numerous small molecules. nih.govwikipedia.org
Research has demonstrated that the addition of glycerol to cell cultures expressing human CYP2E1 leads to a significant increase in both the content and activity of the enzyme. nih.gov This effect is not due to increased protein synthesis but rather to the stabilization of the existing protein structure. Glycerol interacts with the CYP2E1 protein, making it more resistant to proteolytic degradation. nih.gov
Pulse-chase experiments using radiolabeled methionine have provided quantitative evidence for this stabilization. In the absence of glycerol, the half-life of the CYP2E1 protein was determined to be approximately 3 hours. However, the addition of glycerol to the culture medium extended this half-life to about 11 hours. nih.gov The proposed mechanism suggests that glycerol reorganizes water molecules at the protein's surface, favoring a more compact and stable conformation. researchgate.net Its amphiphilic nature may also allow it to act as an interface between hydrophobic patches on the protein surface and the polar solvent, thereby stabilizing aggregation-prone intermediates. researchgate.net
Table 3: Effect of Glycerol on the Half-Life of Cytochrome P-4502E1
| Condition | Apparent Half-Life of CYP2E1 Protein |
|---|---|
| Control (No Glycerol) | ~ 3 hours |
| With Glycerol | ~ 11 hours |
Advanced Applications of Glycerol and Its Derivatives in Chemical Science and Engineering
Glycerol (B35011) in Chemical Synthesis as a Reagent or Feedstock
Glycerol Reforming Reactions for Hydrogen Production
The increasing global demand for hydrogen as a clean energy carrier has spurred research into sustainable production methods. Glycerol, being a renewable by-product of the burgeoning biodiesel industry, presents a promising feedstock for hydrogen generation ufpr.bracs.orgresearchgate.net. Various thermochemical processes have been explored for this conversion, including steam reforming (SR), aqueous phase reforming (APR), autothermal reforming (ATR), supercritical water reforming (SCWR), partial oxidation reforming (POR), and gasification ufpr.brmdpi.com.
Steam Reforming (SR) Glycerol steam reforming (GSR) is a widely investigated process where glycerol reacts with steam at high temperatures to produce hydrogen and carbon dioxide. The ideal GSR reaction is represented as: C₃H₈O₃ + 3H₂O → 3CO₂ + 7H₂ d-nb.info. This reaction is highly endothermic, requiring significant energy input ufpr.br. Optimal conditions for hydrogen production via GSR typically involve temperatures above 625 °C (or 900-1050 K) and a water-to-glycerol molar ratio of 9:1 or higher, which helps minimize methane (B114726) production and thermodynamically inhibit carbon formation ufpr.brd-nb.info.
Catalysts are essential for lowering the activation energy and enhancing the kinetics of GSR. Various metallic catalysts have been studied, including noble metals like platinum (Pt), ruthenium (Ru), rhodium (Rh), iridium (Ir), cobalt (Co), and palladium (Pd), as well as non-noble metals such as nickel (Ni) ufpr.brresearchgate.net. Nickel-based catalysts, often supported on materials like alumina (B75360) (Al₂O₃), ceria (CeO₂), magnesia (MgO), or titania (TiO₂), have shown significant activity acs.orgmdpi.commdpi.com. For instance, Ni/CeO₂ has demonstrated high hydrogen selectivity, reaching up to 74.7% at 600 °C with a water-to-glycerol molar ratio of 12:1 acs.org. Challenges in GSR include catalyst deactivation due to coke formation, which can be mitigated by using appropriate catalysts and reaction conditions ufpr.brmdpi.com.
Aqueous Phase Reforming (APR) Aqueous phase reforming (APR) offers an alternative for hydrogen production from glycerol, particularly when glycerol is already dissolved in water from upstream biomass processes mdpi.com. APR typically operates at lower temperatures, around 200–250 °C, and moderate pressures (25–50 bar) in the liquid phase mdpi.comd-nb.infomdpi.com. A key advantage of APR is its ability to produce hydrogen with low carbon monoxide (CO) concentrations in a single reactor, as the water-gas shift reaction is thermodynamically favorable at these lower temperatures d-nb.info. This also minimizes undesirable decomposition reactions that occur at higher temperatures d-nb.info.
Catalysts play a crucial role in APR, facilitating the cleavage of C–C, C–H, and O–H bonds mdpi.comd-nb.info. Examples of effective catalysts include Pt-Ni-Ce impregnated on alumina, which achieved 96% conversion and 96% hydrogen yield in continuous flow, and Ni-Co/gamma-Al₂O₃ catalysts, which showed high glycerol conversion and hydrogen selectivity mdpi.comnih.gov. Bimetallic NiPt catalysts supported on alumina have also been reported to yield high-purity hydrogen (up to 98.2 mol% H₂) with low alkane selectivity rsc.org.
The theoretical hydrogen yield from glycerol reforming is seven moles of hydrogen per mole of glycerol, highlighting its potential as a renewable hydrogen source ufpr.brd-nb.inforesearchgate.net.
Conversion to Acrolein by Dehydration
Glycerol can be catalytically converted to acrolein (prop-2-enal) through a gas-phase dehydration reaction. This process is of significant interest as acrolein is a valuable intermediate in the production of various chemicals, including the amino acid methionine scribd.com. The conversion typically proceeds via two consecutive dehydration steps aidic.itmdpi.com.
The proposed mechanism involves the protonation of glycerol's primary or secondary hydroxyl groups by an acid catalyst, leading to the formation of carbocations mdpi.com. Depending on the protonation site, two primary intermediate products can be formed: 3-hydroxypropanal (B37111) and acetol (hydroxyacetone) aidic.itmdpi.comscielo.org.coredalyc.org. 3-hydroxypropanal is highly unstable and readily undergoes a second dehydration step to yield acrolein aidic.itmdpi.com. Acetol can also be converted to acrolein through further dehydration, or it can lead to other products like propionaldehyde (B47417) or acetone (B3395972) mdpi.com.
The selectivity towards acrolein versus other products like hydroxyacetone (B41140) is influenced by the acid-base properties of the catalyst scielo.org.coredalyc.org. Brønsted acid sites, which act as proton donors, are generally proposed to catalyze the double dehydration leading to acrolein, often through the formation of the unstable 3-hydroxypropanal intermediate scielo.org.coredalyc.org. Lewis acid-base pairs or basic Brønsted sites, on the other hand, can promote the formation of hydroxyacetone via a single dehydration of a terminal hydroxyl group scielo.org.co.
Glycerol and Derivatives in Materials Science and Engineering
Glycerol's unique trifunctional nature and its renewable origin make it a crucial component in the development of advanced materials, particularly in the realm of polymers and sustainable materials.
Role in Polymer Synthesis
Glycerol serves as a versatile feedstock for the synthesis of various polymers, offering a bio-based alternative to petrochemical derivatives bohrium.comcogsust.com. It can be directly polymerized or chemically converted into other valuable monomers for polymerization bohrium.com.
Polyglycerols and Glycerol-Based Polyols: Glycerol can undergo self-polymerization to produce oligomeric or crosslinked hyperbranched poly(glycerol) rsc.org. Glycerol-based polyols, which are polymers containing repeating glycerol monomer units and at least two free hydroxyl groups, are widely used in the production of polyurethanes, polyesters, and epoxy resins bohrium.comgoogle.com. These polyols contribute to the properties of the final polymer, such as flexibility, mechanical strength, and water resistance alibaba.com. For instance, polyether polyols derived from glycerol, often through the polymerization of epoxides like propylene (B89431) oxide and ethylene (B1197577) oxide, are integral to the production of polyurethane foams used in mattresses, upholstery, and insulation panels alibaba.compcc.euprakarsauretan.com. They impart properties like low density, high resilience, and viscoelasticity to foams alibaba.com.
Plasticizer Applications: Beyond being a monomer, glycerol is widely employed as a plasticizer, particularly for bio-based polymers like starch-based films bohrium.comresearchgate.net. Its hygroscopic nature and ability to form hydrogen bonds allow it to reduce the stiffness of polymer chains, thereby enhancing the ductility, flexibility, and processability of materials that would otherwise be brittle bohrium.comresearchgate.net. While improving mechanical properties like elongation, its use as a plasticizer can sometimes compromise water and gaseous barrier properties in films bohrium.com.
Applications in Green and Sustainable Materials Development
Glycerol plays a pivotal role in the development of green and sustainable materials, aligning with principles of circular economy and reducing reliance on fossil-based resources cogsust.comnoahchemicals.comptx-hub.org.
Biodegradable Products: As a renewable resource derived from biodiesel production, glycerol aids in the creation of biodegradable products, contributing to a reduced environmental footprint noahchemicals.com. For example, starch-glycerol gels have been developed as sustainable materials for decreasing metal ion surface contamination, forming peel-off films that are easily removed when dry mdpi.com. The numerous O-H groups in the starch-glycerol polymer facilitate the binding of metal ions through electrostatic interactions mdpi.com.
Eco-friendly Antifreeze: Glycerol also serves as an eco-friendly alternative to traditional antifreeze agents due to its low toxicity, making it suitable for automotive and industrial cooling systems and various de-icing applications noahchemicals.com. Its biodegradability further enhances its sustainable profile noahchemicals.com. The valorization of glycerol into sustainable materials like glycidol (B123203) and its derivatives also represents a significant stride towards circularity in industrial processes rsc.org.
Glycerol in Cryoprotection Mechanisms
Glycerol is a widely recognized and utilized cryoprotectant, essential for preserving biological materials, cells, and tissues at ultra-low temperatures su.seaip.orgquora.comnih.govresearchgate.net. Its protective action is primarily attributed to its molecular interactions with water.
Disruption of Water Hydrogen Bond Networks and Suppression of Density Fluctuations
A key mechanism by which glycerol exerts its cryoprotective effect is by disrupting the intricate hydrogen bond network of water and suppressing its density fluctuations, thereby hindering the formation of damaging ice crystals su.seaip.orgquora.comnih.govnih.gov.
Pure water exhibits dramatic density fluctuations as it cools, and its properties are linked to the interplay between two distinct structural species: low-density water (LDW) and high-density water (HDW) nih.govplos.orgcore.ac.uk. Glycerol molecules, with their ability to form multiple hydrogen bonds, interpose themselves within the water's hydrogen bond network. This presence acts as a stabilizing force, smoothing out these fluctuations and making it more difficult for water to transition between its high-density and low-density forms, thus preventing ice formation su.sequora.comnih.gov.
Studies using molecular dynamics simulations and neutron diffraction have shown that glycerol significantly alters water's behavior at the molecular level, even at dilute concentrations su.seaip.orgresearchgate.net. While the local structure of water may remain relatively unperturbed at the first neighbor level, glycerol impacts the water structure at the second neighbor level, similar to the effect of increasing pressure researchgate.net. The hydrogen-bonded network becomes highly mixed between glycerol and water, with glycerol-water hydrogen bond interactions being very favorable researchgate.net. At higher glycerol concentrations, glycerol/water mixtures can remain glassy at low temperatures, where the glycerol-water hydrogen bonds favor a more linear arrangement, mimicking the strong hydrogen bonding pattern seen in ice but without crystallization nih.gov. This leads to the formation of water-rich and glycerol-rich clusters, where water can form a low-density structure protected by an encapsulating glycerol interface plos.orgcore.ac.uk. Unlike other cryoprotectants like dimethyl sulfoxide (B87167) (DMSO), glycerol tends to affect the water structure almost uniformly across different regions around a solute aip.orgnih.gov.
Advanced Analytical and Computational Methodologies for Glycerol Research
Advanced Analytical Techniques for Glycerol (B35011) and its Metabolites
The quantification and compositional analysis of glycerol and its derivatives rely on a suite of sophisticated analytical techniques, ranging from chromatographic separations to enzymatic and spectrophotometric detections, as well as isotopic tracing.
Chromatographic Methods (HPLC, GC, GC-MS) for Glycerol Quantification and Compositional Analysis
Chromatographic techniques are foundational for the precise quantification and detailed compositional analysis of glycerol. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for determining glycerol content in various matrices genome.jpgenome.jp.
For more detailed analysis, these methods are often coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer enhanced sensitivity and specificity. While GC-MS typically requires derivatization of glycerol to make it volatile, HPLC-MS/MS can often measure glycerol directly, leading to faster sample preparation times fishersci.nl. Both methods demonstrate comparable quantification results for glycerol in complex samples, such as urine fishersci.nl.
Beyond simple quantification, GC and HPLC are instrumental in the compositional analysis of crude glycerol, a byproduct of biodiesel production. These methods can identify and quantify other components present, including methanol, water, fatty acid methyl esters (FAMEs), free fatty acids (FFAs), and glycerides genome.jp. Furthermore, hyphenated techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and HPLC-Isotope Ratio Mass Spectrometry (HPLC-IRMS) are utilized to measure the carbon-13 to carbon-12 (¹³C/¹²C) isotopic ratio of glycerol, which can also enable simultaneous quantification wikipedia.orgwikipedia.org. These techniques are particularly valuable in distinguishing the origin of glycerol, for instance, in wine analysis, by assessing the ¹³C content derived from different photosynthetic pathways of plants wikipedia.org.
Enzymatic Determination Methods (FAD-dependent oxidases, NAD-dependent dehydrogenases, PQQ-dependent enzymes)
Enzymatic methods provide highly specific and sensitive approaches for glycerol determination, leveraging the catalytic power of enzymes. These methods are frequently used in biosensors and involve various enzyme classes easychem.orgcreative-enzymes.com.
Key enzymes employed include:
FAD-dependent glycerol oxidases (e.g., Glycerol-3-phosphate oxidase, EC 1.1.3.21): These enzymes catalyze the oxidation of sn-glycerol 3-phosphate to glycerone phosphate (B84403), producing hydrogen peroxide wikipedia.org. The reaction often involves a flavin adenine (B156593) dinucleotide (FAD) cofactor wikipedia.orgwikipedia.org.
NAD-dependent dehydrogenases (e.g., Glycerol dehydrogenase, EC 1.1.1.6; Glycerol-3-phosphate dehydrogenase, EC 1.1.1.8): These enzymes facilitate the oxidation of glycerol or glycerol-3-phosphate, respectively, with the concomitant reduction of nicotinamide (B372718) adenine dinucleotide (NAD⁺) to NADH easychem.orgcreative-enzymes.comamericanelements.com. The NADH produced can then be quantified spectrophotometrically. Glycerol-3-phosphate dehydrogenase (NAD⁺) and FAD-linked glycerol-3-phosphate dehydrogenase (EC 1.1.5.5) are crucial in glycerol metabolism, forming part of the glycerol-3-phosphate shuttle that transfers reducing equivalents into the mitochondrial matrix americanelements.commetabolomicsworkbench.orgatamankimya.com.
PQQ-dependent enzymes: Pyrroloquinoline quinone (PQQ)-dependent enzymes are recognized as promising alternatives for glycerol detection, especially in complex biological samples, due to their unique characteristics easychem.orgcreative-enzymes.com.
These enzymatic systems are often integrated into optical or electrochemical detection platforms for efficient glycerol analysis easychem.org.
Spectrophotometric Approaches for Glycerol Oxidation Products
Spectrophotometric methods often complement or are integrated with other analytical techniques for glycerol analysis, particularly by quantifying products of its oxidation. A notable example is the use of the Malaprade reaction, where glycerol is oxidized by periodate (B1199274) to produce formic acid, formaldehyde (B43269), and iodate (B108269) wikipedia.orgescholarship.org. The subsequent determination of the iodate or remaining periodate can be performed spectrophotometrically or through titrimetric methods. While direct spectrophotometric approaches for glycerol oxidation products were not extensively detailed in the provided search results, the principle often involves colorimetric reactions with the oxidized products.
Isotopic Tracing in Metabolic Studies using GC-MS and LC-MS
Isotopic tracing is a powerful technique for elucidating metabolic pathways and fluxes within biological systems fishersci.comnih.gov. It involves introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), and then tracking their incorporation into various metabolites nih.govnih.gov.
For glycerol research, ¹³C-labeled glycerol is commonly used as a tracer. The distribution of these labels in intracellular compounds is measured using mass spectrometry-based techniques:
GC-MS: Traditionally, GC-MS has been employed for measuring isotopic enrichment. This method often requires derivatization of the metabolites to enhance their volatility for chromatographic separation fishersci.com.
LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS offer the advantage of direct measurement of many metabolites without the need for derivatization, simplifying sample preparation and analysis fishersci.comamericanelements.com. This allows for the accurate and efficient measurement of stable isotope distributions for a wide range of metabolites, providing a global overview of the cellular fate of precursor metabolites americanelements.com.
The combination of these techniques allows researchers to accurately determine mass isotopomer distributions, providing critical insights into metabolic flux and the kinetics of glycerol and glucose in metabolic studies fishersci.comnih.gov.
Iodometric Methods for Glycerol Determination
Iodometric methods are titrimetric techniques widely recognized for their low cost and reliability in glycerol determination, often adopted as standard procedures genome.jpwikipedia.org. These methods are fundamentally based on the Malaprade reaction, which involves the oxidation of glycerol by periodate (IO₄⁻) wikipedia.orgescholarship.org.
The general procedure involves:
Oxidation of glycerol: Glycerol is oxidized by an excess of periodate, typically in an acidic medium, producing formic acid, formaldehyde, and iodate (IO₃⁻) wikipedia.orgescholarship.org.
Reaction with iodide: The remaining unreacted periodate, along with the iodate generated from the glycerol oxidation, reacts with iodide (I⁻) to liberate iodine (I₂) wikipedia.orgescholarship.org.
Titration: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) wikipedia.org.
To prevent interference from excess periodate during the iodometric titration of iodate, masking agents like molybdate (B1676688) (MoO₄²⁻) can be employed wikipedia.orgescholarship.org. This method has been successfully applied for the determination of glycerol in various products, including biodiesel, oils, and fats wikipedia.orgescholarship.org. While effective and cost-efficient, some older iodometric methods may involve toxic substances or have lower sensitivity compared to modern chromatographic techniques genome.jpwikipedia.org.
Computational Chemistry and Modeling Studies of Glycerol Systems
Computational chemistry and modeling studies provide invaluable insights into the molecular behavior, interactions, and reaction pathways of glycerol, complementing experimental findings. These methodologies range from atomic-level simulations to process-scale modeling.
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are extensively used to investigate the conformational properties of glycerol, its hydrogen bonding networks, and its interactions in aqueous mixtures. These studies have revealed that glycerol can exist in numerous conformations, with different conformers being energetically favored in gas versus aqueous phases. Computational models can accurately reproduce experimental observations, such as NMR results, regarding glycerol's rotational isomerism in water. Furthermore, MD simulations have explored how glycerol influences water structure and protein solvation, indicating that glycerol can help prevent protein unfolding. DFT studies are also applied to understand the molecular interactions of adsorbed glycerol and its intermediates at solid-liquid interfaces, which is crucial for understanding catalytic processes involving glycerol.
Beyond molecular-level studies, computational modeling is vital for optimizing industrial processes involving glycerol. Process simulators, such as Aspen Plus, are used to perform chemical and thermodynamic modeling of glycerol purification processes, particularly from crude glycerol derived from biodiesel production. These simulations allow for the analysis and optimization of critical process parameters, such as temperature and reagent concentration, leading to improved purity levels and increased yields of glycerol. The use of computational tools makes the analysis of quality, demand, and cost more efficient and accurate, facilitating the development of sustainable technologies for glycerol valorization.
Molecular Dynamics (MD) Simulations of Glycerol-Water Mixtures
Molecular Dynamics (MD) simulations are widely employed to study the dynamic behavior and structural properties of glycerol in aqueous solutions, providing insights into its conformational preferences and interactions with water molecules.
MD simulations have revealed that water significantly influences the conformational dynamics of glycerol. In glycerol-water liquid mixtures, glycerol molecules exhibit diverse behaviors: approximately 25% maintain a structure similar to that in pure liquid glycerol, another 25% exist as monomers solvated by water, and the remaining 50% form hydrogen-bonded strings, preserving remnants of the glycerol hydrogen bond network acs.orgnih.gov. Even at lower concentrations, such as 40 wt% glycerol, the typical glycerol hydrogen bond network persists acs.orgnih.gov.
The microheterogeneity of water-glycerol mixtures has been analyzed through time-averaged distributions of water aggregate sizes. At 40 wt% glycerol, water clusters ranging from 3 to 10 molecules are observed. Increasing glycerol content leads to a depletion of larger clusters, with smaller 3–5 molecule clusters dominating acs.orgnih.gov.
Analysis of the hydrogen bonding network indicates that water molecules show an increased likelihood of donating a hydrogen to a glycerol oxygen compared to another water oxygen. Conversely, glycerol oxygen atoms have a near-equal probability of donating a hydrogen to either another glycerol oxygen or a water oxygen. This leads to an increase in hydrogen bonds between water and glycerol molecules and a decrease in hydrogen bonds between two water molecules shareok.orgrsc.org. A maximum contribution of hydrogen bonds between water and glycerol occurs around 30 mol% glycerol, a concentration at which several mixture properties exhibit observed maxima or minima shareok.orgrsc.org. The presence of glycerol also disrupts the ordered hydrogen bond network typically found in pure water, which may contribute to the reduction in the mixture's melting point rsc.org. Detailed analyses also include intermolecular radial distribution functions and backbone conformation distributions of glycerol molecules pku.edu.cn.
Rotational-reorientational motion is investigated using time correlation functions, which allow for the deduction of characteristic time scales for different motional modes acs.orgnih.gov. Glycerol molecules exhibit larger correlation times compared to water, indicating a slower rotational relaxation for glycerol in the mixture rsc.org.
The accuracy of MD simulations heavily relies on the quality of the force fields (FFs) used to describe molecular interactions nih.govacs.org. Various force fields, including AMBER, CHARMM22, and different versions of OPLS-AA (OPLS1, OPLS2, OPLS3), have been employed to simulate glycerol and glycerol-water systems odu.eduresearchgate.netacs.org. These force fields are evaluated based on their ability to reproduce various properties, such as density, diffusion coefficients, molecular conformations, and hydrogen bond statistics researchgate.netacs.org.
A comprehensive comparison of several force fields for glycerol has shown that while each force field may accurately replicate some properties of liquid glycerol, no single force field consistently reproduces all thermodynamic, structural, and dynamical characteristics simultaneously researchgate.net. For instance, AMBER, CHARMM22, and OPLS3 have demonstrated diffusion coefficient values remarkably close to experimental data across a range of temperatures. In contrast, OPLS1 and OPLS2 tend to underestimate the diffusion coefficient by approximately two orders of magnitude acs.org. These differences in force field performance can lead to variations in the predicted liquid environments for guest biomolecules, highlighting the importance of careful force field selection and validation acs.org.
| Force Field | Property | Performance/Agreement with Experiment | Reference |
| AMBER | Density, Diffusion Coefficient, H-bond statistics | Good agreement for some properties | researchgate.netacs.org |
| CHARMM22 | Density, Diffusion Coefficient, H-bond statistics | Good agreement for some properties | researchgate.netacs.org |
| OPLS3 | Diffusion Coefficient | Remarkably close to experimental values | acs.org |
| OPLS1, OPLS2 | Diffusion Coefficient | Underestimated by ~2 orders of magnitude | acs.org |
| GAFF | Diffusion Coefficient | Re-parameterized for better agreement | odu.edu |
Density Functional Theory (DFT) Calculations for Glycerol Interactions
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and interactions of glycerol, particularly its adsorption and reaction pathways on catalytic surfaces.
DFT calculations are crucial for understanding glycerol chemistry at solid-liquid interfaces, especially in complex aqueous-phase catalytic systems sci-hub.seacs.orgnih.gov. These studies explicitly consider the participation of water through the formation of water-adsorbate, water-water, and water-metal interactions, for example, on Pt(111) surfaces sci-hub.seacs.orgnih.gov.
Research indicates that glycerol adsorption at metal-water interfaces often favors network-like structures where glycerol molecules act as nodal points, linked by co-adsorbed water molecules sci-hub.seacs.orgnih.gov. Importantly, these adsorption patterns have been shown to preserve original bond-order-based scaling relationships, which can significantly improve the computational efficiency for analyzing catalytic polyol conversions in aqueous environments sci-hub.seacs.orgnih.gov. Glycerol's role as a versatile platform molecule for producing chemicals and fuels is underscored by these studies, as key catalytic chemistries often occur at the solid-liquid interface sci-hub.seacs.orgnih.gov. Furthermore, DFT investigations have explored glycerol adsorption on defected Pt6/Pt(100) substrates, revealing that glycerol weakly adsorbs via one of its anionic oxygen atoms on low-coordinated cationic Pt sites researchgate.net.
DFT calculations are extensively used to identify reactivity trends for glycerol transformations on various transition metals and their specific surface facets. Studies have investigated initial glycerol dehydrogenation steps involving C-H and O-H bond cleavage on metals such as Ag, Au, Cu, Pd, Pt, and Rh, considering both (111) and (100) surface facets d-nb.inforesearchgate.net. These calculations reveal that the most energetically favorable reaction pathway is highly sensitive to the local surface structure and the adsorption strength of reactive intermediates to the metal surface d-nb.info. Generally, intermediates resulting from C-H bond cleavage are found to be more thermodynamically stable than those from O-H bond cleavage mdpi.com.
DFT has also been applied to explore the electronic factors governing glycerol adsorption on bimetallic nickel-based compounds (Ni3X, where X can be Mn, Fe, Co, Cu, Zn). These studies demonstrate that incorporating promoters effectively tunes the d-band center of these systems, directly influencing their magnetic, adsorption, and catalytic properties. A strong correlation has been identified between the calculated glycerol adsorption energy and the d-band filling of the bimetallic surfaces mdpi.com. Notably, Ni3Co and Ni3Cu systems exhibit an optimal balance between glycerol adsorption and dihydroxyacetone (DHA) desorption, positioning them as promising candidates for glycerol electro-oxidation mdpi.com.
Moreover, DFT calculations contribute to understanding glycerol conversion into valuable products like acetol over catalysts such as Cu-Fe-Al-based oxides rsc.org. Predictive tools based on scaling relationships and Brønsted-Evans-Polanyi (BEP) relationships are developed using DFT to estimate elementary reaction barriers and predict catalytic activity, thereby reducing the need for extensive conventional DFT calculations for complex reaction networks researchgate.netmdpi.com. These insights help in understanding why C-H and O-H bond cleavage steps typically have significantly lower energy barriers compared to C-C or C-O bond cleavage steps early in the decomposition process on surfaces like Pt(111) researchgate.netmdpi.com.
| Catalyst System | Interaction/Process Studied | Key Findings | Reference |
| Pt(111) | Glycerol adsorption at metal-water interface | Adsorption favors network-like structures with co-adsorbed water; preserves bond-order scaling relationships | sci-hub.seacs.orgnih.gov |
| Pt6/Pt(100) | Glycerol adsorption | Weak adsorption via anionic O atoms on low-coordinated cationic Pt sites | researchgate.net |
| Ag, Au, Cu, Pd, Pt, Rh (111) & (100) facets | Glycerol dehydrogenation (C-H, O-H cleavage) | Favorable pathway sensitive to surface structure; C-H cleavage intermediates more stable | d-nb.inforesearchgate.net |
| Ni3X (X=Mn, Fe, Co, Cu, Zn) | Glycerol adsorption, electro-oxidation | Promoters tune d-band center; Ni3Co and Ni3Cu optimal for glycerol adsorption/DHA desorption | mdpi.com |
| Cu-Fe-Al-based oxides | Glycerol conversion to acetol | DFT used to understand catalytic activity | rsc.org |
QM/MM Calculations for Enzyme-Substrate Complexes
Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are powerful computational tools employed to elucidate the intricate interactions within enzyme-substrate complexes, offering insights into reaction mechanisms at an atomic level. These calculations combine the precision of quantum mechanics for the chemically active region (e.g., the substrate and critical active site residues) with the efficiency of molecular mechanics for the larger surrounding protein and solvent environment.
Studies utilizing QM/MM calculations have provided crucial insights into the binding of glycerol (PubChem CID: 753) within the active site of various enzymes. For instance, investigations into the B12-dependent diol dehydratase (B12-dDDH) have explored the geometry of glycerol binding and its conformational preferences. wikipedia.org Molecular dynamics (MD) simulations, often coupled with QM/MM, reveal that glycerol can adopt distinct conformations within the active site, differing in the orientation of its C3-OH group. wikipedia.org Two notable conformers identified are those where the C3-OH group is oriented towards Ser301 (C3-OH···Ser301) or Asp335 (C3-OH···Asp335) of the enzyme. wikipedia.org
Table 1: Conformational Preferences of Glycerol in B12-dDDH Active Site (QM/MM and MD Simulations)
| Cofactor | Preferred Conformer | Energy Difference (Relative) | Key Amino Acid Interactions | Reference |
| Cyanocobalamin (B1173554) (CNCbl) (PubChem CID: 16212801) | C3-OH···Ser301 | Very small | Ser301 | wikipedia.org |
| 5'-deoxyadenosylcobalamin (AdoCbl) (PubChem CID: 6474320) | C3-OH···Asp335 | Higher | Asp335 | wikipedia.org |
These QM/MM calculations have demonstrated that the energy difference between these glycerol conformers is minimal when cyanocobalamin (PubChem CID: 16212801) is the cofactor, with a slight preference for the C3-OH···Ser301 conformer. wikipedia.org However, with 5'-deoxyadenosylcobalamin (PubChem CID: 6474320) as the cofactor, the energy difference increases, favoring the C3-OH···Asp335 conformer. wikipedia.org These findings offer a new perspective on understanding substrate-induced inactivation mechanisms in B12-dDDH. wikipedia.org
Further QM/MM studies have investigated the coenzyme B12-independent glycerol dehydratase from Clostridium butyricum, focusing on glycerol binding and the radical-initiated hydrogen transfer process. fishersci.canih.gov These calculations consider the electrostatic coupling between the quantum-mechanical and molecular-mechanical subsystems. fishersci.ca It has been shown that four key hydrogen bonds formed between glycerol and residues H164, S282, E435, and D447 are crucial for anchoring the glycerol molecule, facilitating hydrogen abstraction from the C1 carbon. nih.gov The polarization effects induced by these hydrogen bonds significantly contribute to the enzyme's catalytic effect, highlighting the importance of electrostatic catalysis in such radical reactions. nih.gov
Computational mutation analysis, also based on QM/MM calculations, has been applied to diol dehydratase to understand the catalytic functions of active site amino acid residues in the dehydration of glycerol. wikipedia.org Mutations like Gln336Ala and Ser301Ala have been studied, revealing their impact on distinguishing between different glycerol binding conformations (GS and GR) and enhancing resistance to enzyme inactivation. wikipedia.org
Theoretical Modeling of Electronic and Geometric Parameter Changes in Glycerol
Theoretical modeling, particularly using ab initio molecular orbital and Density Functional Theory (DFT) calculations, has been instrumental in understanding the electronic and geometric properties of glycerol (PubChem CID: 753), both in isolation and in various environments. These methods allow for the detailed analysis of its conformational landscape, hydrogen bonding patterns, and interactions with surrounding molecules or surfaces.
Glycerol is a highly flexible molecule, and theoretical studies have identified a significant number of possible conformers. fishersci.dkuni.luwikipedia.org Early studies, for example, characterized 126 possible conformations of 1,2,3-propanetriol (glycerol) using ab initio and DFT methods in both gas and aqueous phases. uni.luwikipedia.org These calculations reveal that in the gas phase, the lowest energy conformer, often termed gG′g,g′Gg or γγ, typically features a cyclic structure stabilized by three internal hydrogen bonds. fishersci.dknih.gov
Table 2: Key Geometric Parameters of Glycerol (Lowest Energy Conformer)
| Parameter Type | Description | Typical Value (Gas Phase) | Reference |
| Intramolecular H-bond lengths | H···O distances within the molecule | ~2.05-2.09 Å | nih.gov |
| Dihedral Angles | C-C-O-H, C-C-C-O orientations | Varies by conformer | wmcloud.orgnih.gov |
| Bond Lengths | C-C, C-O, O-H | Consistent with literature | wmcloud.org |
The conformational preferences of glycerol are significantly influenced by solvation effects. nih.gov In the gas phase, preferred conformers often exhibit two intramolecular hydrogen bonds. nih.gov However, solvation tends to weaken these intramolecular hydrogen bonds, leading to a "fatter" potential energy surface where glycerol exists as an ensemble of multiple feasible local minima in water. nih.gov DFT calculations have been used to analyze these conformational changes and hydrogen bonding trends in both gas and aqueous phases. uni.luwikipedia.org
Theoretical modeling extends to examining the interaction of glycerol with surfaces, which is crucial for applications such as catalysis. Electronic structure calculations, specifically DFT, have been employed to study the geometry and electronic properties of glycerol adsorbed on metal surfaces, such as Au(111) and Pt(111). fishersci.co.ukfishersci.ie These studies determine key geometric parameters, including the shortest distances between glycerol atoms (O, C, H) and the metal surface atoms, as well as the orientation of glycerol relative to the surface. fishersci.ie The inclusion of van der Waals (vdW) interactions in these calculations has been shown to be essential for accurately describing the long-range interaction and stabilization of glycerol on surfaces. fishersci.ie
Furthermore, theoretical calculations provide insights into the electronic parameters of glycerol. Methods like DFT can determine properties such as dipole moment, chemical potential, electronegativity, and the HOMO-LUMO gap, which are critical for understanding its reactivity and optical characteristics. fishersci.co.uk These computational approaches also enable the prediction of vibrational frequencies and the comparison of theoretical infrared spectra with experimental data, aiding in the identification of conformational distributions in different phases. nih.govwikidata.org For instance, the B3LYP and M06-2X DFT methods have been used to optimize geometries and calculate harmonic frequencies, with results showing good agreement with experimental bond lengths, albeit with slight overestimation. wmcloud.org
Environmental Aspects of Glycerol
Biodegradation Pathways of Glycerol (B35011)
Glycerol is readily biodegradable, primarily through microbial action in both aerobic and anaerobic environments. Microorganisms can utilize glycerol as a carbon and energy source, converting it into various metabolites. researchgate.net
Aerobic and Anaerobic Degradation Mechanisms
Microbial degradation of glycerol typically proceeds via two main pathways: oxidative and reductive. mdpi.com
Aerobic Degradation: In the presence of oxygen, respiring organisms convert glycerol to dihydroxyacetone phosphate (B84403) (DHAP). This process usually begins with the phosphorylation of glycerol by glycerol kinase (GlpK) to glycerol-3-phosphate (G3P). G3P is then oxidized by G3P dehydrogenases (GlpD or GlpABC) to DHAP, which subsequently enters central metabolic pathways like glycolysis and gluconeogenesis. biorxiv.org Some aerotolerant lactic acid bacteria and Mycoplasma species employ a soluble, cytoplasmic FAD-dependent G3P oxidase (GlpO) that directly uses molecular oxygen as an electron acceptor. biorxiv.org
Anaerobic Degradation: Under anaerobic or fermentative conditions, glycerol is first oxidized by an NAD+-dependent G3PDH to dihydroxyacetone (DHA), catalyzed by GldA. DHA is then phosphorylated by dihydroxyacetone kinase (DhaK) to DHAP, often using phosphoenolpyruvate (B93156) as the phosphoryl donor. biorxiv.org This DHAP then enters the Embden-Meyerhof-Parnas (EMP) pathway. biorxiv.org In anaerobic metabolism, glycerol can be converted into various products such as 1,3-propanediol (B51772) (1,3-PDO), 2,3-butanediol, lactic acid, ethanol, formate, acetate (B1210297), hydrogen, and carbon dioxide. mdpi.comtandfonline.comufc.br For example, Klebsiella pneumoniae, a facultative anaerobe, can bioconvert glycerol in both aerobic and anaerobic conditions, producing 1,3-propanediol via reductive anaerobic metabolism and pyruvate (B1213749) (leading to lactic acid, ethanol, and 2,3-butanediol) via oxidative anaerobic metabolism. mdpi.com
The degradation of glycerol by sulfate-reducing bacteria like Desulfovibrio carbinolicus and Desulfovibrio fructosovorans has also been observed. D. carbinolicus degrades glycerol into 3-hydroxypropionate (B73278), forming sulfide (B99878) in pure culture and methane (B114726) in co-culture. D. fructosovorans produces acetate and sulfide with sulfate, or 3-hydroxypropionate and methane in syntrophic association. ird.fr
Microbial Degradation of Glycerol Trinitrate
Glycerol trinitrate (GTN), also known as nitroglycerin, is an energetic and toxic substance. tandfonline.com Despite earlier beliefs that it was recalcitrant to microbial biodegradation, studies have shown that GTN is readily biodegraded by various microorganisms. nih.govresearchgate.netnih.gov
The biodegradation of GTN typically occurs through a stepwise denitration process, forming isomers of glycerol dinitrate (GDN) and glycerol mononitrate (GMN). tandfonline.comasm.org For instance, activated sludge can aerobically degrade GTN, but it requires a primary carbon source like glucose. tandfonline.com The degradation rates of the metabolic products of GTN tend to slow down with each successive denitration step, with 2-GMN exhibiting the slowest denitration rate. tandfonline.com
Several bacterial species have been identified that can degrade GTN, including Agrobacterium radiobacter, Pseudomonas putida, Arthrobacter species, Klebsiella species, and Rhodococcus species. asm.orgnih.govasm.org Some strains, like Rhodococcus species, are capable of achieving complete denitration of GTN, removing the final nitro group from GMN. nih.govasm.org This complete denitration was previously thought to occur only in mixed bacterial populations or with additional carbon and nitrogen sources. nih.gov
Co-metabolic Biodegradation Processes Driven by Glycerol Fermentation
Glycerol fermentation can drive co-metabolic biodegradation processes, where the degradation of one compound is facilitated by the metabolism of another. For example, glycerol has been shown to enhance the biodegradation of dibenzothiophene (B1670422) (DBT) in Burkholderia sp. C3. engineering.org.cn This enhancement is linked to increased rhamnolipid (RL) biosynthesis and bacterial growth, where glycerol readily enters the lipid metabolic pathway, affecting the production of biosurfactants like rhamnolipids. engineering.org.cn These biosurfactants can increase the bioavailability of hydrophobic compounds like DBT, thus facilitating their degradation. engineering.org.cn
Environmental Fate and Partitioning
Glycerol is a highly soluble and biodegradable compound with a low potential for bioaccumulation. oecd.orgchemos.de
Environmental Release: Glycerol can be released into the environment during its production, processing, and use, particularly from end-use products such as cosmetics, pharmaceutical products, and downhole lubricants in oil and gas fields. oecd.org While small amounts may be released from production and processing, these are typically treated by onsite wastewater treatment plants. oecd.org Emissions to the atmosphere from these activities are considered unlikely. oecd.org
Partitioning: Due to its low Log KOW (n-octanol/water partition coefficient) value, typically around -1.75, glycerol primarily partitions to the aquatic compartment (approximately 100%). oecd.orgchemos.delabbox.es This indicates a low potential for sorption to soil. oecd.org Glycerol also has a high affinity for water and can absorb moisture from the air, potentially more than double its own weight, forming a diluted solution. researchgate.net
Degradability: Glycerol is readily biodegradable in various environmental matrices, including water and soil. oecd.orgchemos.de Its thermal degradation in air typically occurs at temperatures between 194-246 °C. researchgate.net
The following table summarizes key environmental properties of Glycerol:
| Property | Value | Source |
| Log KOW (n-octanol/water) | ≈ -1.75 (at pH 7.4, 25 °C) | oecd.orgchemos.delabbox.es |
| Bioaccumulative Potential | Low | oecd.orglabbox.es |
| Primary Environmental Compartment | Aquatic (approx. 100% partitioning) | oecd.org |
| Readily Biodegradable | Yes | oecd.orgchemos.de |
| Thermal Degradation in Air (Range) | 194-246 °C | researchgate.net |
Q & A
Q. What statistical experimental designs are commonly employed to optimize glycerol utilization in microbial bioconversion processes?
Methodological Answer: Researchers often use Plackett-Burman Design (PBD) for initial screening of critical variables (e.g., temperature, pH, nutrient concentrations) and Central Composite Design (CCD) or Box-Behnken Design (BBD) for response surface optimization. For example, PBD identified glycerol concentration and induction time as key factors in enzyme production , while CCD optimized 3-hydroxypropionic acid (3-HP) bioproduction by analyzing pH and glycerol feeding rate interactions . Validation via ANOVA and R² values ensures model reliability .
Q. How can fermentation parameters be optimized for glycerol-to-ethanol or 1,3-propanediol conversion?
Methodological Answer: A full factorial design (e.g., 3³ experiments) systematically tests variables like temperature, agitation speed, and incubation time. For instance, 54 experiments identified optimal ethanol yields at 37°C and 150 rpm . Response Surface Methodology (RSM) with CCD further refines conditions, as demonstrated in 1,3-propanediol production, achieving 18.33 g/L yield under optimized glycerol and ammonium sulfate levels .
Q. What analytical methods are recommended for quantifying free glycerol in biodiesel or fermentation broths?
Methodological Answer: Gas Chromatography (GC) following EN 14106 standards is widely used for free glycerol quantification in biodiesel, with repeatability validated through 10-run assays . For fermentation broths, HPLC or enzymatic assays (e.g., glycerol dehydrogenase) provide high specificity, especially in complex matrices with organic acids or cellular debris .
Advanced Research Questions
Q. How can discrepancies between classical models and empirical data in predicting glycerol-based nanofluid properties be resolved?
Methodological Answer: In γ-Al₂O₃-glycerol nanofluids, classical viscosity models (e.g., Einstein’s) underpredict experimental data due to nanoparticle aggregation and solvent interactions, while empirical models overpredict due to unaccounted temperature effects. To resolve this, combine temperature-controlled rheometry (20–70°C) with pH/conductivity monitoring and adjust for ultrasonication time (3–6 hrs) to stabilize dispersions. Experimental validation showed a 15–20% deviation from classical models at 2% volume concentration .
Q. What strategies reconcile contradictory findings in glycerol esterification reaction mechanisms using heterogeneous catalysts?
Methodological Answer: Discrepancies in product selectivity (e.g., mono- vs. diacetin yields) arise from divergent acid-site strengths and solvent effects. A hybrid experimental-computational approach is effective:
- Density Functional Theory (DFT) calculates Gibbs free energy to identify thermodynam favored pathways (e.g., exothermic esterification on Amberlyst 36) .
- Atoms-in-Molecules (AIM) analysis characterizes hydrogen-bonding interactions, explaining selectivity trends . Experimental validation using in situ FTIR or NMR monitors real-time product distribution .
Q. How can scaling challenges in glycerol bioconversion from batch to fed-batch modes be addressed?
Methodological Answer: Fed-batch optimization requires balancing specific glycerol feeding rates and pH control to avoid substrate inhibition. For L. reuteri DSM 17938, a pH range of 5.5–6.0 and feeding rates of 0.15–0.25 g/L/h maximized 3-HP titers (45 g/L) while minimizing byproducts . Kinetic modeling of cell growth phases (lag, exponential, stationary) informs feeding schedules, with in situ sensors for real-time glycerol monitoring .
Data Contradiction and Resolution
Q. Why do glycerol-based nanofluids exhibit unexpected electrical conductivity trends at high temperatures?
Methodological Answer: While classical theories assume linear conductivity increases with temperature, glycerol-Al₂O₃ nanofluids show non-linear behavior due to nanoparticle agglomeration above 50°C. Mitigation strategies include:
Q. How to address conflicting reports on glycerol’s role in microbial growth kinetics?
Methodological Answer: Discrepancies arise from strain-specific metabolic pathways (e.g., Enterobacter aerogenes vs. L. reuteri). Use 13C metabolic flux analysis to map glycerol assimilation routes (e.g., oxidative vs. reductive pathways) and chemostat cultures to isolate pH/temperature effects . For example, E. aerogenes prioritizes ethanol production under microaerobic conditions, while L. reuteri favors 3-HP under neutral pH .
Methodological Tools and Validation
Q. What computational tools are recommended for modeling glycerol-derived reactions?
Methodological Answer:
Q. How to ensure reproducibility in glycerol-dependent experiments?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
